molecular formula C13H13NO B1607706 3'-Methoxy[1,1'-biphenyl]-2-amine CAS No. 38089-02-0

3'-Methoxy[1,1'-biphenyl]-2-amine

Cat. No. B1607706
CAS RN: 38089-02-0
M. Wt: 199.25 g/mol
InChI Key: JMQIDJIQNGOLKM-UHFFFAOYSA-N
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Description

3'-Methoxy[1,1'-biphenyl]-2-amine, also known as 3-MeO-2'-amino biphenyl or 3-MeO-PBAn, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of 2-amino biphenyl and is often used in scientific research for its unique properties.

Scientific Research Applications

Intervalence Charge Transfer in Mixed-Valence Monocations

Research by Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) in bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, focusing on the electronic interactions within mixed-valence monocations. The study highlighted the solvatochromic behavior and electronic coupling of these compounds, contributing to the understanding of charge transport mechanisms in organic electronic materials (Barlow et al., 2005).

Inhibition of Melanin Production

Choi et al. (2002) investigated the effects of a nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, on melanin biosynthesis, revealing its potential as a skin whitening agent. This compound inhibited tyrosinase activity and showed UV-blocking effects, indicating its application in cosmetic formulations to reduce hyper-pigmentation (Choi et al., 2002).

High-Spin Organic Polymers

Kurata et al. (2007) described the synthesis and properties of triarylamine-bearing poly(1,4-phenylenevinylene), highlighting its reversible redox behavior and the formation of a durable aminium polyradical. This study presents the polymer's potential for creating high-spin organic materials with applications in magnetic and electronic devices (Kurata et al., 2007).

Electromagnetic Properties of Stilbene Derivatives

Michinobu et al. (2000) synthesized stilbene derivatives to analyze their electrochemical and magnetic properties. The study provided insights into the synthesis and behavior of bis(cation radical) species, contributing to the development of materials for electronic applications (Michinobu et al., 2000).

Excited-State Intermolecular Proton Transfer

Qin et al. (2019) explored the properties of excited-state intermolecular proton transfer (ESPT) in dendrites containing benzidine fragments. This research provided valuable information on the photophysical properties of organic chromophores and their potential applications in sensing and optoelectronics (Qin et al., 2019).

properties

IUPAC Name

2-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQIDJIQNGOLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374844
Record name SBB007488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)aniline

CAS RN

38089-02-0
Record name SBB007488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38089-02-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3′-Methoxy-1,1′-biphenyl-2-ylamine was prepared from 2-iodoaniline (3.64 g, 16.7 mmol), 3-methoxyphenylboronic acid (2.54 g, 16.7 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.41 g, 0.50 mmol), and a 5 N aqueous sodium hydroxide solution (6.7 mL, 33.5 mmol), according to the procedure and in the same manner as described in Example 32, Method A, Step a, to afford the intermediate biphenyl amine as an oil (2.79 g, 84%). The title compound was prepared from the above intermediate biphenyl amine (0.75 g, 3.8 mmol), acetic anhydride (1.4 mL, 15 mmol), 4-(N,N-dimethylamino)pyridine (0.05 g, 0.4 mmol), and pyridine (1.2 mL, 15 mmol) according to the same procedure as described in Example 32, Method A, Step a to yield N-(3′-methoxy-1,1′-biphenyl-2-yl)acetamide as a solid (0.60 g, 66%), m.p. 105-107° C.;
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Graßl, L Bock, A Huete-Huerta González… - Journal of Medicinal …, 2023 - ACS Publications
The high affinity dopamine D 4 receptor ligand APH199 and derivatives thereof exhibit bias toward the G i signaling pathway over β-arrestin recruitment compared to quinpirole. Based …
Number of citations: 1 pubs.acs.org
N Nguyen, DW Wilson, G Nagalingam… - European Journal of …, 2018 - Elsevier
In this study, a structure-activity relationship (SAR) compound series based on the NDH-2 inhibitor diphenyleneiodonium (DPI) was synthesised. Compounds were evaluated primarily …
Number of citations: 18 www.sciencedirect.com
N Nguyen, DW Wilson, G Nagalingam, JA Triccas… - 2017 - dpp4-receptor.com
In this study, a structure-activity relationship (SAR) compound series based on the NDH-2 inhibitor diphenyleneiodonium (DPI) was synthesised. Compounds were evaluated primarily …
Number of citations: 0 dpp4-receptor.com
HH Wei - 2018 - search.proquest.com
Smoked cigarette filters are one of the most abundant littler found in coastal and urban areas. An estimated 6.25 trillion cigarettes are smoked per year worldwide. One study found that …
Number of citations: 3 search.proquest.com

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